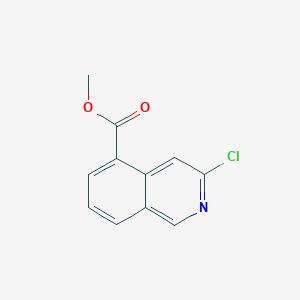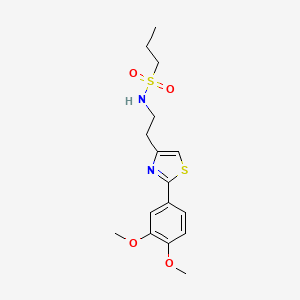![molecular formula C21H22N2O2 B2776369 (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide CAS No. 1024791-93-2](/img/structure/B2776369.png)
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurological Research
- Tetrahydroquinoline derivatives have been identified in both parkinsonian and normal human brains, suggesting a potential role in neurological conditions like Parkinson's disease. For instance, 1,2,3,4-tetrahydroisoquinoline and its derivatives were found in higher concentrations in parkinsonian brains, indicating they might act as endogenous neurotoxins (Niwa et al., 1987).
Pharmacological Evaluation
- Certain tetrahydroquinoline derivatives have demonstrated significant antilipidperoxidation activities, suggesting their potential as cerebral protective agents. For example, some derivatives showed protective effects against hypobaric hypoxia in mice, highlighting their therapeutic potential in cerebral protection (Tatsuoka et al., 1992).
Crystal Structure Analysis
- The structural analysis of tetrahydroquinoline derivatives provides insights into their potential applications in medicinal chemistry. Studies on the crystal structure and Hirshfeld surface analysis of tetrahydroquinoline salts enhance the understanding of their chemical properties, aiding in drug design (Ullah & Stoeckli-Evans, 2021).
Anticancer Research
- Tetrahydroquinoline derivatives have shown promising results in anticancer research. Some compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, such as lung, cervical, breast, and osteosarcoma cell lines (Fang et al., 2016).
Synthesis and Structural Studies
- The synthesis and structural elucidation of tetrahydroquinoline derivatives contribute to the development of novel pharmaceutical agents. For example, the preparation of certain stereoisomers and their crystal structures provide valuable information for medicinal chemistry applications (Yao et al., 2006).
Mannich Compounds
- Tetrahydroquinoline derivatives serve as substrates for the formation of Mannich compounds, which are significant in medicinal chemistry for their various therapeutic potentials (Möhrle et al., 1998).
Antimalarial Research
- Derivatives of tetrahydroquinoline, including some reduced analogues, have been studied for their potential as antimalarial agents, indicating the versatility of these compounds in various therapeutic areas (Carroll et al., 1976).
特性
IUPAC Name |
(2Z)-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-11-20-17(13-15)7-6-12-23(20)14-19(16(2)24)21(25)22-18-8-4-3-5-9-18/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,22,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLKLKONOUYHG-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=C(C(=O)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(CCC2)/C=C(/C(=O)C)\C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

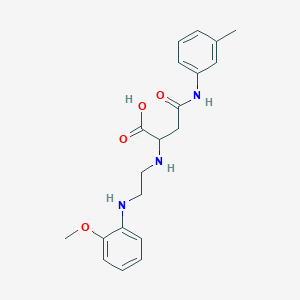

![2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2776288.png)
![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)


![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)
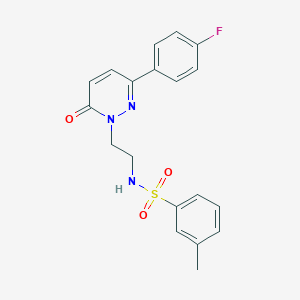
![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)
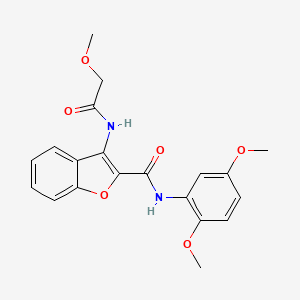
![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)
